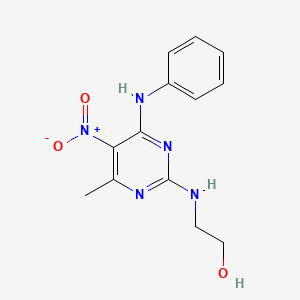

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” is typically achieved through a multi-step reaction. The first step involves the reaction of 4-methyl-6-phenylamino-5-nitropyrimidine with ethylene oxide in the presence of a strong base. This yields 2-(4-methyl-6-phenylamino-5-nitropyrimidin-2-ylamino)ethanol, which is then converted to “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” through the reduction of the nitro group using a suitable reducing agent.Molecular Structure Analysis

The molecular formula of “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” is C13H15N5O3. The compound has a molecular weight of 289.295. Various analytical methods can be used to characterize this compound, including nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography.Chemical Reactions Analysis

The chemical reactions involving “2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol” are complex and involve multiple steps. The compound is prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Applications De Recherche Scientifique

Anticancer Research

The pyrimidine moiety within the compound’s structure is known to play a significant role in anticancer activity. Research has shown that pyrimidine derivatives can be effective in the treatment of various cancers, acting as inhibitors of tyrosine kinases and other enzymes critical to cancer cell proliferation .

Agrochemical Development

Pyrimidine derivatives are also valuable in the development of agrochemicals. Their ability to interfere with the life cycle of pests and inhibit the growth of unwanted flora makes them candidates for new herbicides and pesticides .

Material Science

In material science, this compound could be used as a precursor for the synthesis of complex molecules with specific optical or electronic properties. Its molecular structure allows for the creation of novel polymers or coatings with desired characteristics .

DNA Interaction Studies

The interaction of this compound with DNA is of great interest. Studies involving thermal denaturation of DNA using compounds like this can provide insights into the stability of DNA and the effects of various substances on its structure .

Pharmaceutical Synthesis

Secondary amines, such as those found in this compound, are important starting materials for the synthesis of a wide range of pharmaceuticals. These include antidepressants, analgesics, and other drugs with central nervous system activity .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as phenyl-amino-pyrimidine derivatives, have been evaluated for their potential as bcr-abl inhibitors . BCR-ABL is a constitutively active tyrosine kinase implicated in the development of chronic myeloid leukemia .

Mode of Action

Based on its structural similarity to other phenyl-amino-pyrimidine derivatives, it may interact with its targets (such as bcr-abl) by binding to the active site, thereby inhibiting the enzyme’s activity and disrupting the associated cellular processes .

Biochemical Pathways

If it acts as a bcr-abl inhibitor like its structural analogs, it could affect the bcr-abl signaling pathway, which plays a crucial role in cell proliferation and survival .

Result of Action

If it acts as a bcr-abl inhibitor, it could potentially inhibit cell proliferation and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGQHQWUTPXEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-butyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2744262.png)

![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2744264.png)

![2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B2744266.png)

![3-hydroxy-7-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2744267.png)

![2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)acrylic acid](/img/structure/B2744268.png)

![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)